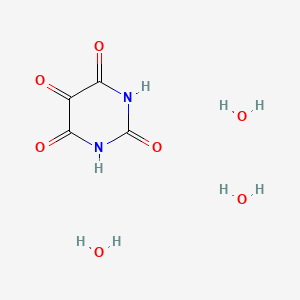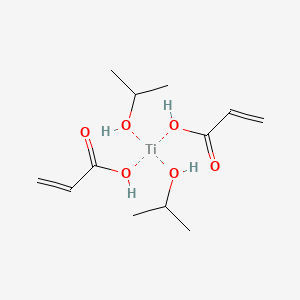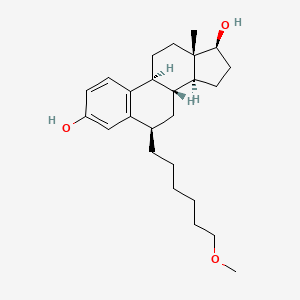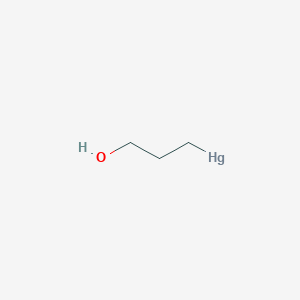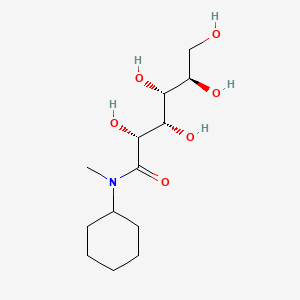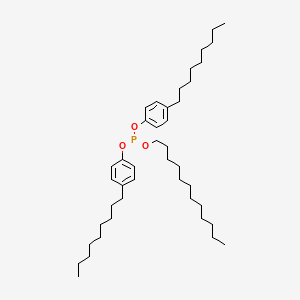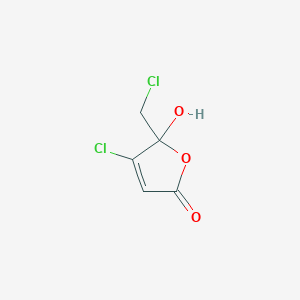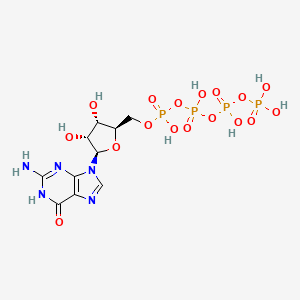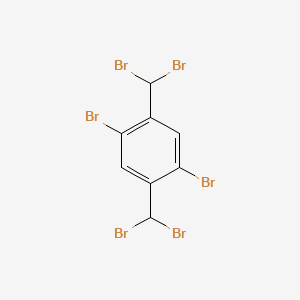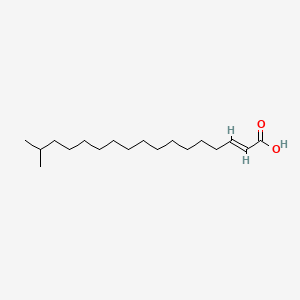
Potassium;prop-2-enoate;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;prop-2-enoate;prop-2-enoic acid, also known as potassium polyacrylate, is a polymer of acrylic acid partially neutralized with potassium. It is commonly used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its high water absorption capacity and is often utilized in products requiring moisture retention.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium;prop-2-enoate;prop-2-enoic acid is typically synthesized through the polymerization of acrylic acid in the presence of potassium hydroxide. The reaction involves the following steps:
Monomer Preparation: Acrylic acid is prepared through the oxidation of propylene.
Polymerization: The acrylic acid monomers are polymerized using a free-radical initiator such as potassium persulfate. The reaction is carried out in an aqueous solution at elevated temperatures.
Neutralization: The resulting polyacrylic acid is partially neutralized with potassium hydroxide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polymerization reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and monomer concentration. The final product is often dried and ground into a fine powder for ease of use in various applications.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;prop-2-enoate;prop-2-enoic acid undergoes several types of chemical reactions, including:
Hydrolysis: The polymer can hydrolyze in the presence of water, breaking down into its monomeric units.
Cross-linking: The polymer chains can be cross-linked using agents such as divinylbenzene, resulting in a three-dimensional network that enhances its water-absorbing properties.
Neutralization: The carboxylic acid groups in the polymer can be neutralized with bases such as sodium hydroxide or calcium hydroxide.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Cross-linking: Divinylbenzene, elevated temperatures.
Neutralization: Sodium hydroxide, calcium hydroxide, room temperature.
Major Products Formed
Hydrolysis: Acrylic acid monomers.
Cross-linking: Cross-linked polyacrylate.
Neutralization: Neutralized polyacrylate salts.
Aplicaciones Científicas De Investigación
Potassium;prop-2-enoate;prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a superabsorbent polymer in various chemical processes.
Biology: Employed in the development of hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in wound dressings and controlled-release formulations.
Industry: Applied in agriculture as a soil conditioner and water retention agent, as well as in personal care products like diapers and sanitary napkins.
Mecanismo De Acción
The primary mechanism of action of potassium;prop-2-enoate;prop-2-enoic acid is its ability to absorb and retain large amounts of water. This is due to the presence of carboxylate groups in the polymer, which attract and bind water molecules through hydrogen bonding and ionic interactions. The cross-linked structure of the polymer further enhances its water retention capacity by creating a network that traps water within its matrix.
Comparación Con Compuestos Similares
Similar Compounds
Sodium polyacrylate: Similar in structure but uses sodium instead of potassium.
Calcium polyacrylate: Uses calcium ions for neutralization.
Polyacrylic acid: The non-neutralized form of the polymer.
Uniqueness
Potassium;prop-2-enoate;prop-2-enoic acid is unique due to its specific ionic interactions with potassium ions, which provide distinct water absorption and retention properties compared to its sodium and calcium counterparts. This makes it particularly useful in applications where high water retention is critical, such as in agriculture and personal care products.
Propiedades
Número CAS |
9003-02-5 |
|---|---|
Fórmula molecular |
C6H7KO4 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
potassium;prop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/2C3H4O2.K/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+1/p-1 |
Clave InChI |
OESICJXHUIMSJC-UHFFFAOYSA-M |
SMILES canónico |
C=CC(=O)O.C=CC(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


